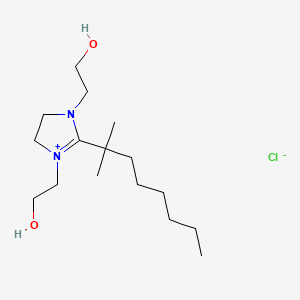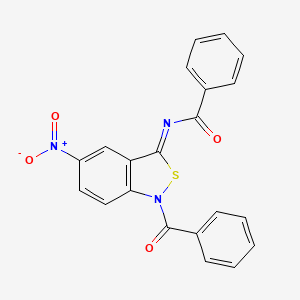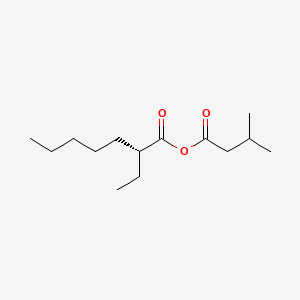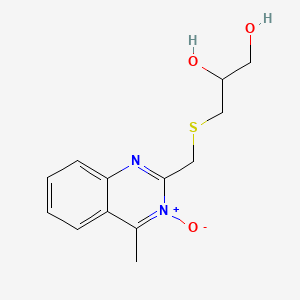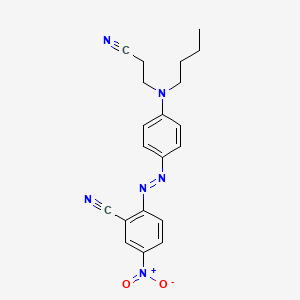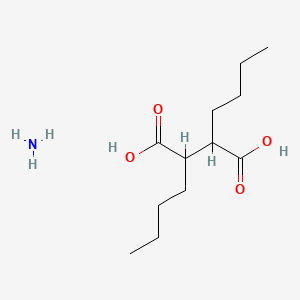
Butanedioic acid, 2,3-dibutyl-, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2,3-dibutyl-, ammonium salt is a chemical compound with the molecular formula C12H22O6. It is a derivative of butanedioic acid, commonly known as succinic acid, where two butyl groups are attached to the 2 and 3 positions of the butanedioic acid backbone. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dibutyl-, ammonium salt typically involves the esterification of butanedioic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting dibutyl ester is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of butanedioic acid and butanol into a reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to remove excess butanol and water, followed by neutralization with ammonium hydroxide. The final product is purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2,3-dibutyl-, ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanedioic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanedioic acid derivatives, while reduction can produce butanediol derivatives.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2,3-dibutyl-, ammonium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of butanedioic acid, 2,3-dibutyl-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, 2,3-dihydroxy-, dibutyl ester: A similar compound with hydroxyl groups at the 2 and 3 positions.
Butanedioic acid, 2,3-dihydroxy-, dimethyl ester: Another derivative with dimethyl ester groups.
Butanedioic acid, 2,3-dihydroxy-, ammonium salt: A related compound with ammonium salt instead of dibutyl ester groups.
Uniqueness
Butanedioic acid, 2,3-dibutyl-, ammonium salt is unique due to the presence of both butyl groups and the ammonium salt, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
160520-73-0 |
|---|---|
Fórmula molecular |
C12H25NO4 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
azane;2,3-dibutylbutanedioic acid |
InChI |
InChI=1S/C12H22O4.H3N/c1-3-5-7-9(11(13)14)10(12(15)16)8-6-4-2;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);1H3 |
Clave InChI |
RRRYSCSAGNKYJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(CCCC)C(=O)O)C(=O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



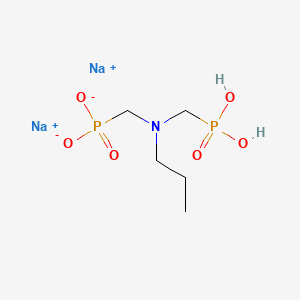
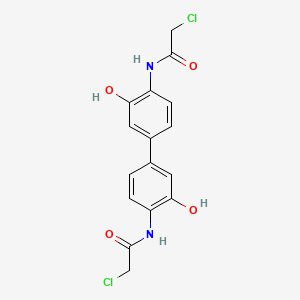
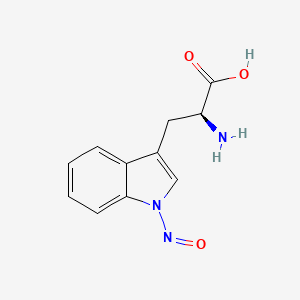
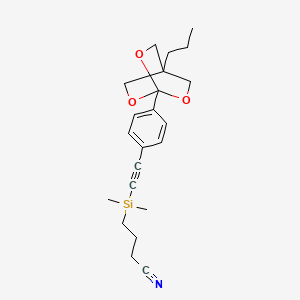
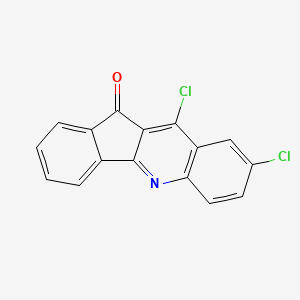
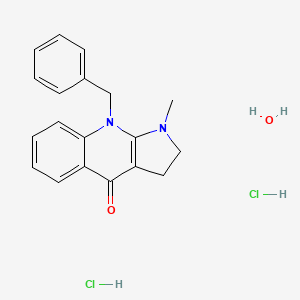
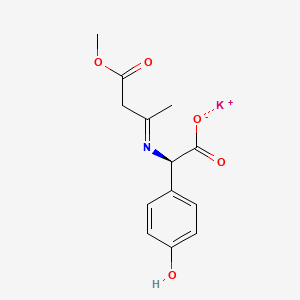
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)
